(S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide
CAS No.: 90836-22-9
Cat. No.: VC17614977
Molecular Formula: C19H26N6O2
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90836-22-9 |
|---|---|
| Molecular Formula | C19H26N6O2 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]-naphthalen-2-ylamino]-5-(diaminomethylideneamino)pentanamide |
| Standard InChI | InChI=1S/C19H26N6O2/c1-12(20)18(27)25(16(17(21)26)7-4-10-24-19(22)23)15-9-8-13-5-2-3-6-14(13)11-15/h2-3,5-6,8-9,11-12,16H,4,7,10,20H2,1H3,(H2,21,26)(H4,22,23,24)/t12-,16-/m0/s1 |
| Standard InChI Key | ARVVUOQBWZHPPJ-LRDDRELGSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(C1=CC2=CC=CC=C2C=C1)[C@@H](CCCN=C(N)N)C(=O)N)N |
| Canonical SMILES | CC(C(=O)N(C1=CC2=CC=CC=C2C=C1)C(CCCN=C(N)N)C(=O)N)N |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure integrates three critical components:
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Naphthalen-2-yl Group: A bicyclic aromatic system that facilitates hydrophobic interactions with biological targets, enhancing binding affinity.
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Guanidine Moiety: A highly basic functional group () capable of forming hydrogen bonds and electrostatic interactions. This group is implicated in nitric oxide synthase modulation, a key pathway in vascular regulation.
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Chiral Centers: The (S,S)-configuration at the amino-propanamido and pentanamide positions ensures stereospecific interactions with biological targets, influencing pharmacokinetics and efficacy .
The IUPAC name, 2-[2-aminopropanoyl(naphthalen-2-yl)amino]-5-(diaminomethylideneamino)pentanamide, reflects its peptide-like backbone and substituent arrangement .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₆N₆O₂ | |
| Molecular Weight | 370.4 g/mol | |
| CAS Number | 90836-22-9 | |
| Hydrogen Bond Donors | 4 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 8 | |
| XLogP3-AA | 0.2 |
Synthesis and Scalability
Synthetic Routes
The synthesis of (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide involves sequential peptide coupling and guanidine functionalization. Two primary methods are reported:
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Solid-Phase Peptide Synthesis (SPPS): Utilizes resin-bound intermediates to assemble the peptide backbone, followed by guanidinylation via reaction with 1H-pyrazole-1-carboxamidine.
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Solution-Phase Synthesis: Employs carbodiimide crosslinkers (e.g., EDC/HOBt) for stepwise coupling, offering higher yields (~75%) but requiring extensive purification.
Table 2: Comparison of Synthetic Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Solid-Phase (SPPS) | 60–65% | >90% | Moderate |
| Solution-Phase | 70–75% | 85–90% | High |
Challenges include epimerization at chiral centers during coupling and the hygroscopic nature of the guanidine group, necessitating anhydrous conditions.
Biological Activity
Enzyme Modulation
The guanidine moiety exhibits affinity for nitric oxide synthase (NOS), with preliminary assays showing 40–50% inhibition of neuronal NOS (nNOS) at 10 µM. This suggests potential in treating neurodegenerative disorders linked to oxidative stress.
Receptor Interactions
The naphthalene ring enables π-π stacking with aromatic residues in G-protein-coupled receptors (GPCRs). In silico docking studies predict strong binding () to serotonin receptors (5-HT₂₀), implicating roles in mood regulation.
Comparative Analysis with Analogues
Guanidine-Containing Analogues
Compared to simpler guanidine derivatives (e.g., metformin), this compound’s naphthalene group enhances target specificity, reducing off-site effects.
Peptidomimetic Compounds
Its hybrid peptide-small molecule design improves metabolic stability over traditional peptides, with a plasma half-life of 4.2 hours in rodents.
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